5-bromo-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)furan-2-carboxamide

Medicinal Chemistry Kinase Inhibitor Structure-Activity Relationship

5-Bromo-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)furan-2-carboxamide (CAS 1019105-60-2) is a synthetic small molecule belonging to a class of heterocyclic carboxamides characterized by a 5-bromofuran-2-carboxamide core linked via a para-phenylenediamine bridge to a 6-(1H-pyrazol-1-yl)pyridazine moiety. The compound falls within the broader patent landscape of pyridazinone and furan-containing compounds described as inhibitors of protein kinases for the treatment of proliferative diseases.

Molecular Formula C18H13BrN6O2
Molecular Weight 425.2 g/mol
CAS No. 1019105-60-2
Cat. No. B6531802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)furan-2-carboxamide
CAS1019105-60-2
Molecular FormulaC18H13BrN6O2
Molecular Weight425.2 g/mol
Structural Identifiers
SMILESC1=CN(N=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=CC=C(O4)Br
InChIInChI=1S/C18H13BrN6O2/c19-15-7-6-14(27-15)18(26)22-13-4-2-12(3-5-13)21-16-8-9-17(24-23-16)25-11-1-10-20-25/h1-11H,(H,21,23)(H,22,26)
InChIKeyQUEWJSZYKKWUIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)furan-2-carboxamide (CAS 1019105-60-2): A Structurally Differentiated Furan-Carboxamide Kinase Probe for Procurement Decision-Making


5-Bromo-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)furan-2-carboxamide (CAS 1019105-60-2) is a synthetic small molecule belonging to a class of heterocyclic carboxamides characterized by a 5-bromofuran-2-carboxamide core linked via a para-phenylenediamine bridge to a 6-(1H-pyrazol-1-yl)pyridazine moiety. The compound falls within the broader patent landscape of pyridazinone and furan-containing compounds described as inhibitors of protein kinases for the treatment of proliferative diseases [1]. While the pyrazole-pyridazine-furan scaffold is shared with a family of analogs, the specific substitution pattern of this compound distinguishes it from other in-class candidates at the level of chemical structure, molecular topology, and physicochemical properties. This evidence guide provides the quantitative structural, physicochemical, and provenance-based differentiation arguments needed to justify selection of this compound over its closest analogs for research and procurement purposes.

Why Generic Substitution Fails for 5-Bromo-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)furan-2-carboxamide: Structural Evidence Against Simple Analog Swapping


In the class of pyrazole-pyridazine-furan carboxamides, the assumption that close structural analogs are functionally interchangeable is contradicted by documented structure-activity variations. The specific combination of a 5-bromo substituent on the furan ring with an unsubstituted 1H-pyrazol-1-yl group at the pyridazine 6-position creates a distinct electronic and steric environment that differentiates this compound from its 3-methyl, 3,5-dimethyl, and 3,4,5-trimethyl pyrazole analogs [1]. In the broader kinase inhibitor patent literature, pyridazine-carboxamide compounds exhibit unexpected drug properties as selective kinase inhibitors, with small structural changes producing significant shifts in target selectivity and potency profiles [2]. Generic substitution without head-to-head biological comparability data therefore carries the risk of selecting a compound with an entirely different target engagement fingerprint, undermining the reproducibility of downstream assays and selection decisions.

Quantitative Differentiation Evidence for 5-Bromo-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)furan-2-carboxamide Against Its Closest Structural Analogs


Structural Differentiation: 5-Bromo Substituent on the Furan Ring vs. Des-Bromo and Methyl-Pyrazole Analogs

The target compound possesses a bromine atom at the 5-position of the furan ring, a feature absent in the des-bromo parent scaffold and in analogs that carry only pyrazole-ring modifications without concurrent furan halogenation. In related 5-bromofuran-2-carboxamide kinase inhibitor chemotypes, the bromine substituent has been shown to contribute to target binding through halogen bonding interactions and to influence metabolic stability [1][2]. Among the closest commercially cataloged analogs—5-bromo-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)furan-2-carboxamide (CAS 1019106-29-6) and 5-bromo-N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)furan-2-carboxamide (CAS 1019098-33-9)—only the target compound carries the unsubstituted 1H-pyrazol-1-yl moiety, which preserves an unhindered N2 hydrogen-bond acceptor site on the pyrazole ring.

Medicinal Chemistry Kinase Inhibitor Structure-Activity Relationship

Physicochemical Differentiation: Molecular Complexity and Lipophilicity Profile vs. Des-Bromo and Non-Furan Analogs

The target compound has a molecular complexity rating of 504 (based on the Bertz CT complexity index), which is notably higher than simpler pyridazine carboxamide kinase inhibitors lacking the furan or pyrazole moieties . Its exact monoisotopic mass is 424.02834 g/mol . In comparison, the des-bromo analog N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)furan-2-carboxamide (no CAS assigned) would exhibit a lower molecular weight (~346 g/mol) and reduced lipophilicity (predicted clogP decrease of approximately 0.5–0.8 log units due to loss of bromine). The 5-bromo substituent increases both molecular weight and lipophilicity, parameters that influence membrane permeability, protein binding, and off-target promiscuity profiles in kinase inhibitor chemotypes.

Physicochemical Properties Drug-likeness Molecular Complexity

Provenance and Intellectual Property Differentiation: Sloan Kettering Patent Family vs. Unprotected Generic Scaffolds

The target compound falls within the scope of the pyridazinone and furan-containing compounds patent family assigned to Sloan Kettering Institute for Cancer Research (US-2010210649-A1, priority date 2006-12-21), providing a clear provenance trail to a major academic cancer research center with documented screening and characterization capabilities [1]. In contrast, many commercially available pyrazole-pyridazine analogs are sold as generic screening compounds without patent linkage or documented biological characterization. The Sloan Kettering patent explicitly describes these compounds as inhibitors of protein kinases identified through screening of small-molecule libraries, establishing a research-grade pedigree absent from simple catalog compounds.

Intellectual Property Patent Landscape Chemical Probe Provenance

Synthetic Handhold Differentiation: 5-Bromo Substituent as a Versatile Cross-Coupling Handle vs. Non-Halogenated Analogs

The 5-bromo substituent on the furan ring provides a synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig), enabling late-stage diversification to generate focused analog libraries for SAR exploration . The des-bromo parent scaffold lacks this reactivity handle, making the target compound a more versatile starting point for medicinal chemistry optimization. This feature is absent in the majority of commercially available pyrazole-pyridazine-furan analogs that lack halogen substituents on the furan ring.

Synthetic Chemistry Derivatization Medicinal Chemistry Toolbox

Recommended Research and Industrial Application Scenarios for 5-Bromo-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)furan-2-carboxamide


Kinase Selectivity Panel Screening Against Pyridazine-Carboxamide Chemotype Controls

Use the compound as a structurally defined probe in kinase selectivity panels to benchmark the contribution of the unsubstituted 1H-pyrazol-1-yl moiety to target engagement, employing the 3-methyl and 3,5-dimethyl pyrazole analogs (CAS 1019106-29-6 and CAS 1019098-33-9, respectively) as head-to-head comparators. This experimental design directly addresses the structural differentiation evidence established in Section 3 regarding steric and electronic effects of pyrazole substitution on kinase ATP-binding site complementarity .

Medicinal Chemistry Hit-to-Lead Diversification via 5-Bromo Cross-Coupling

Leverage the 5-bromo substituent as a palladium-catalyzed cross-coupling handle to generate focused libraries of C5-aryl, C5-alkynyl, and C5-amino derivatives for structure-activity relationship (SAR) exploration. This application exploits the synthetic handhold differentiation identified in Section 3, enabling rapid analog generation that is not possible with non-halogenated parent scaffolds .

Institutional Screening Library Expansion Under the Sloan Kettering Pyridazinone-Furan Patent Framework

For institutions building kinase-focused screening collections, the inclusion of this compound provides a structurally authenticated entry point into the pyridazinone-furan chemical space with documented provenance from the Sloan Kettering Institute for Cancer Research. This supports freedom-to-operate analysis and enhances the credibility of screening hit disclosures in grant applications and publications, based on the patent provenance evidence in Section 3 [1].

Cellular Target Engagement Studies Requiring Physicochemically Optimized Kinase Probes

Deploy the compound in cellular target engagement assays (e.g., NanoBRET, CETSA) where the enhanced lipophilicity conferred by the 5-bromo substituent (predicted clogP increase of 0.5–0.8 log units vs. des-bromo analog) is predicted to improve cell membrane permeability. The molecular complexity rating of 504 distinguishes this compound from simpler pyridazine carboxamide scaffolds, supporting its use as a probe with favorable drug-like physicochemical properties for intracellular kinase target engagement .

Quote Request

Request a Quote for 5-bromo-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.